Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid
Overview
Description
Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid is a natural product found in various plants, including soybeans, peanuts, and wheat. It belongs to the class of phytosterols, which are structurally similar to cholesterol and have been shown to have various health benefits. This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Beta-Sitosterol Beta-D-Glucuronide (BSBDG) is a glucuronide metabolite of Beta-Sitosterol It’s known that beta-sitosterol, the parent compound, has a wide range of targets due to its diverse biological activities .
Mode of Action
It’s suggested that beta-sitosterol beta-d-glucuronide increases the fluidity of mucosal membrane and facilitates ca++ influx from extracellular sources, thus promoting drug absorption . This implies that BSBDG might interact with its targets by modulating membrane properties and ion transport.
Biochemical Pathways
Beta-sitosterol, the parent compound, is known to be involved in various biochemical pathways due to its anti-inflammatory, anti-proliferative, and anti-tumor effects
Pharmacokinetics
It’s known that beta-sitosterol, the parent compound, is poorly absorbed in the gut, which might also apply to bsbdg . Beta-Sitosterol is also known to compete with cholesterol for absorption due to their structural similarity
Result of Action
It’s suggested that beta-sitosterol beta-d-glucuronide may have strong anti-cancer activity This implies that BSBDG might exert cytotoxic effects against certain cancer cells
Action Environment
It’s known that both host and environmental factors can influence the enzymatic activity of glucuronidases , which might also apply to the action of BSBDG
Biochemical Analysis
Biochemical Properties
Beta-Sitosterol Beta-D-Glucuronide is biosynthesized in plants via the mevalonic acid pathway . It competes with cholesterol for absorption due to the similarity in their structure, therefore, it is used as an antihyperlipidemic agent . It has been found to exhibit various activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive .
Cellular Effects
Incorporation of Beta-Sitosterol Beta-D-Glucuronide into the plasma membrane of HT22 cells and primarily cultured hippocampal cells has been shown to prevent glucose oxidase-induced oxidative stress and lipid peroxidation .
Molecular Mechanism
It is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid typically involves the extraction of stigmasterol from plant sources, followed by glycosylation reactions to attach the glucopyranosiduronic acid moiety. The reaction conditions often include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of stigmasterol from plant materials, followed by chemical modification processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, hydroxides, and amines, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds and as a model compound in glycosylation studies.
Biology: Studied for its role in plant metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and cholesterol-lowering effects.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and functional foods
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: A precursor to Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid, known for its cholesterol-lowering and anti-inflammatory properties.
Beta-sitosterol: Another phytosterol with similar cholesterol-lowering effects and potential therapeutic properties.
Campesterol: A phytosterol with structural similarities and comparable biological activities.
Uniqueness
This compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to other phytosterols. This structural modification also contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O7/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(14-16-34(22,5)27(24)15-17-35(25,26)6)41-33-30(38)28(36)29(37)31(42-33)32(39)40/h10,19-21,23-31,33,36-38H,7-9,11-18H2,1-6H3,(H,39,40)/t20-,21-,23?,24+,25-,26+,27+,28+,29+,30-,31+,33-,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REARGUUVUPUXPW-ILLHSJILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858395 | |
Record name | Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126251-01-2 | |
Record name | Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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